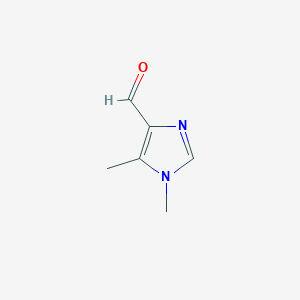

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,5-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAGVUDVRGWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the reactive aldehyde group on the imidazole scaffold, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, with a focus on neurological disorders.

Physicochemical Properties and Identification

This compound is a light yellow to off-white solid.[1] There is some ambiguity in the literature and commercial databases regarding its CAS number, with both 368833-94-7 and 368833-95-8 being associated with the compound.[1][2][3][4] This may be due to isomeric differences or database inconsistencies. Researchers are advised to verify the specific isomer through analytical characterization.

Table 1: Physicochemical Data

| Property | Value | Reference |

| CAS Number | 368833-94-7 / 368833-95-8 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| MDL Number | MFCD06738743 | [1] |

| PubChem ID | 21931808 | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves the N-methylation of 5-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the imidazole nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

While specific spectral data for this compound was not found in the search results, the following table presents expected values based on the analysis of closely related imidazole derivatives.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.5-10.0 ppm- Imidazole ring proton: singlet, ~7.5-8.0 ppm- N-methyl protons (N-CH₃): singlet, ~3.5-4.0 ppm- C-methyl protons (C-CH₃): singlet, ~2.3-2.8 ppm |

| ¹³C NMR | - Aldehyde carbon (C=O): ~180-190 ppm- Imidazole ring carbons: ~120-150 ppm- N-methyl carbon (N-CH₃): ~30-35 ppm- C-methyl carbon (C-CH₃): ~10-15 ppm |

| IR (Infrared Spectroscopy) | - C=O stretch (aldehyde): ~1670-1700 cm⁻¹- C=N and C=C stretches (imidazole ring): ~1500-1600 cm⁻¹- C-H stretches (alkyl and aromatic): ~2800-3100 cm⁻¹ |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): m/z = 124- Common fragments may include loss of CO (m/z = 96) and subsequent fragmentation of the imidazole ring. |

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The imidazole scaffold is a common feature in many biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Role in Neurological Drug Discovery

Research into imidazole-based compounds has identified their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.[8] While the specific pathways involving this compound are not detailed, related 1,5-diarylimidazoles have shown multitargeted activity. These activities include:

-

Microtubule (MT) Stabilization: Similar to some established cancer therapies, certain imidazole derivatives can stabilize microtubules. In the context of neurodegenerative diseases, this could counteract the pathological disassembly of microtubules caused by hyperphosphorylated tau protein.

-

Enzyme Inhibition: Imidazole-containing compounds have been shown to inhibit enzymes involved in the neuroinflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8] Chronic neuroinflammation is a key feature of Alzheimer's disease progression.

The aldehyde functionality of this compound allows for its straightforward incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and condensations, enabling the synthesis of libraries of potential drug candidates for screening.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and reactive aldehyde group provide a versatile platform for synthetic chemists to explore new chemical space. Further research into the biological activities of its derivatives is likely to yield promising candidates for treating a range of diseases, particularly complex neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical and chemical properties of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information compiled herein is intended to support research and development activities by providing key data points for this compound.

Core Physical and Chemical Data

This compound is a substituted imidazole derivative with the molecular formula C₆H₈N₂O.[1][2] It presents as a light yellow to off-white solid and is recognized for its utility as a building block in organic synthesis.[1][2]

Quantitative Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that there are conflicting CAS Numbers reported in various sources. The most frequently cited CAS Number is 368833-95-8, while 368833-94-7 also appears.[1] Researchers are advised to verify the CAS Number with their supplier.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1][2] |

| Boiling Point | 307.937 °C at 760 mmHg | [3] |

| Density | 1.114 g/cm³ | [3] |

| Flash Point | 140.036 °C | [3] |

| Melting Point | Not Available | [3] |

| Storage Temperature | 0 - 8 °C | [1][2] |

Experimental Protocols

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in any biological signaling pathways. Its primary application appears to be as an intermediate in the synthesis of more complex, biologically active molecules.[1] Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Logical Relationships in Synthesis

While specific experimental protocols for property determination are unavailable, the logical workflow for characterizing a novel or commercially available chemical compound like this compound would follow a standardized process. The diagram below illustrates this general workflow.

References

An In-depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a substituted imidazole featuring a carbaldehyde group at the 4-position and methyl groups at the 1 and 5-positions. The presence of the aldehyde functional group and the imidazole ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 368833-94-7 | |

| Appearance | Light yellow to off-white solid | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | 0 - 8 °C | [2] |

Experimental Protocols

Proposed Synthesis Workflow:

References

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,5-dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. The synthesis of this compound is of significant interest due to the prevalence of the substituted imidazole scaffold in medicinal chemistry. This document details the most chemically sound and frequently implied method for its preparation: the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.

Overview of the Synthesis Pathway

The principal and most direct route to this compound is the electrophilic formylation of 1,5-dimethyl-1H-imidazole. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electron-rich nature of the 1,5-dimethyl-1H-imidazole ring facilitates electrophilic substitution, with the formyl group (-CHO) being introduced at the C4 position, which is the most electronically activated and sterically accessible site.

Experimental Protocol: Vilsmeier-Haack Formylation

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 10447-93-5 | Starting material |

| Phosphoryl chloride | POCl₃ | 153.33 | 10025-87-3 | Reagent, handle with care |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reagent/Solvent, anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent, anhydrous |

| Sodium acetate | CH₃COONa | 82.03 | 127-09-3 | For work-up |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | For work-up |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |

| Deionized water | H₂O | 18.02 | 7732-18-5 | For work-up |

2.2. Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3.0 equivalents) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphoryl chloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere, maintaining the temperature below 5 °C. The mixture is then allowed to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.

-

Formylation Reaction: A solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DCM is added dropwise to the prepared Vilsmeier reagent suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to 0 °C. A saturated aqueous solution of sodium acetate or sodium bicarbonate is slowly and carefully added to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic and may release gas, so addition should be performed cautiously. The mixture is stirred vigorously for 1-2 hours.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Quantitative Data

Specific quantitative data for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole is not explicitly detailed in the surveyed literature. However, based on analogous reactions with similar imidazole substrates, the following can be expected:

| Parameter | Expected Value |

| Yield | 60-85% |

| Reaction Time | 2-12 hours |

| Reaction Temperature | 40-80 °C |

| Purity (after purification) | >98% |

Note: These values are estimates and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthesis Pathway

The following diagram illustrates the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.

A Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Compound Identification

The IUPAC name for the compound is This compound . It is a substituted imidazole, a class of heterocyclic aromatic organic compounds.

Physicochemical Properties and Data

This compound is a versatile compound valued for its unique structure and reactivity.[1] Its aldehyde functional group makes it a useful building block for creating more complex molecules.[1] It is typically a light yellow to off-white solid.[1]

| Property | Data | Reference |

| CAS Number | 368833-94-7 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Research and Development

This compound serves as a crucial intermediate in various fields:

-

Pharmaceutical Synthesis : It is a building block in the synthesis of pharmaceutical agents, with some research pointing towards treatments for neurological disorders.[1] The imidazole ring is a core component of many biologically important molecules, and its derivatives have been explored for antifungal, antibacterial, anticancer, and antimalarial drugs.[3][4]

-

Agrochemicals : Similar to its role in pharmaceuticals, it is used in the development of new agrochemicals.[1]

-

Organic Synthesis : The reactivity of the aldehyde group allows for its use in creating diverse and complex chemical structures.[1]

-

Materials Science : It is explored for developing advanced materials with specific functional properties.[1]

-

Biochemical Research : The compound is used in studies involving enzyme interactions and metabolic pathways.[1]

Experimental Protocols: Synthesis

A general method for the N-alkylation of an imidazole ring to produce a dimethylated imidazole carbaldehyde is outlined below. This protocol is based on the synthesis of the related isomer, 1,4-dimethyl-imidazole-5-carbaldehyde, and can be adapted.[4]

Objective: To synthesize this compound from 5-methyl-1H-imidazole-4-carbaldehyde.

Materials:

-

5-methyl-1H-imidazole-4-carbaldehyde

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Dry Tetrahydrofuran (THF)

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-methyl-1H-imidazole-4-carbaldehyde in dry THF, add sodium hydride at room temperature. The mixture is stirred for approximately 30 minutes.

-

Methyl iodide is then added to the reaction mixture, which is then stirred at room temperature for about 20 hours.[4]

-

Upon completion of the reaction, a saturated sodium carbonate solution is added to the mixture.

-

The aqueous layer is extracted multiple times with ethyl acetate.[5]

-

The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

The resulting crude product is purified by column chromatography on silica gel.[4][5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of imidazole derivatives.

Caption: General workflow for the synthesis of this compound.

Caption: The role of imidazole intermediates in the drug discovery pipeline.

References

A Technical Guide to the Spectral Analysis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific databases and chemical supplier information did not yield specific experimental spectral data (NMR, IR, MS) for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 368833-94-7/368833-95-8). The following guide provides a comprehensive framework for the spectral analysis of such a compound, including generalized experimental protocols and illustrative data tables. The spectral data presented herein is hypothetical and intended to serve as a representative example for researchers.

Introduction

This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and materials science.[1] Its structure, featuring an imidazole core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough structural elucidation and confirmation of purity are paramount for its use in any research or development setting. This guide outlines the standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the characterization of this and similar molecules.

Workflow for Spectroscopic Analysis

The structural characterization of a synthesized organic compound like this compound follows a logical workflow. This process ensures the identity and purity of the compound are accurately determined.

References

Technical Guide: Solubility of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of imidazole derivatives with biological activity.[1][2] Its aldehyde functional group enhances its reactivity, making it a valuable building block for creating complex molecules.[1][2] A critical parameter for its application in synthesis, purification, and formulation is its solubility in various organic solvents.

This technical guide addresses the solubility of this compound. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide provides a framework for determining its solubility through established experimental protocols.

Compound Information:

| Property | Value | Reference |

| CAS Number | 368833-94-7 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Qualitative Solubility Profile

While quantitative data is scarce, the general principle of "like dissolves like" can be applied to predict solubility. As a polar organic molecule, this compound is expected to have higher solubility in polar organic solvents. For a structurally related compound, 1H-Imidazole-4-carbaldehyde, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[3] It is reasonable to anticipate that this compound would also be soluble in these solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on general and widely accepted laboratory practices.

Protocol 1: Visual Method for Rapid Screening

This method is suitable for a quick assessment of solubility and for determining approximate solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipette or burette

Procedure:

-

Accurately weigh a specific mass of this compound (e.g., 10 mg) and place it into a test tube.[4]

-

Using a graduated pipette or burette, add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.[4]

-

Vigorously shake or vortex the mixture until the solid is completely dissolved.[4]

-

If the solid does not dissolve, continue to add small, known volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved.[4]

-

Record the total volume of solvent required to completely dissolve the initial mass of the compound.

-

Calculate the approximate solubility in terms of mg/mL or g/L.

Protocol 2: Gravimetric Method for Precise Quantitative Determination

This method provides more accurate and quantitative solubility data.

Materials:

-

This compound

-

Organic solvent of interest

-

Screw-capped vials

-

Constant temperature bath with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or weight of the organic solvent. This is to ensure that a saturated solution is formed.

-

Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a syringe fitted with a filter to remove any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed collection vial.

-

Record the exact weight of the collected supernatant.

-

Evaporate the solvent from the collection vial using a vacuum oven or a desiccator until a constant weight of the dissolved solid is achieved.[5]

-

Weigh the vial containing the dried solid.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the vial.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume or mass of the solvent used.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| [Solvent 1] | [e.g., 25] | [e.g., Gravimetric] | ||

| [Solvent 2] | [e.g., 25] | [e.g., Gravimetric] | ||

| [Solvent 3] | [e.g., 25] | [e.g., Gravimetric] | ||

| ... |

Data to be populated by the researcher upon completion of the experimental protocols.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

References

Unveiling 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Scientific Professionals

Introduction

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of various compounds, particularly in the realms of pharmaceutical and agrochemical research. Its strategic importance lies in the reactive carbaldehyde group positioned on the imidazole scaffold, a core structure found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 368833-94-7 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | Store at 0 - 8 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies. A plausible and commonly employed method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the imidazole ring.

A potential synthetic pathway is the direct formylation of 1,5-dimethylimidazole. The workflow for this process is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylimidazole (Proposed)

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction of electron-rich heterocycles and should be optimized for the specific substrate.

Materials:

-

1,5-Dimethylimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 1,5-dimethylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield and Spectroscopic Data:

| Data Type | Expected Values |

| Yield | 60-80% (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8-10.0 (s, 1H, -CHO), 7.5-7.7 (s, 1H, H-2), 3.7-3.9 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-190 (-CHO), 140-145 (C-4), 135-140 (C-2), 120-125 (C-5), 30-35 (N-CH₃), 10-15 (C-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 124 (M⁺), 95, 68, 42 |

Biological Activity and Signaling Pathways

The imidazole moiety is a common feature in many biologically active compounds, conferring a range of pharmacological properties. Derivatives of imidazole-4-carbaldehyde have been investigated for various therapeutic applications.

The general biological relevance of the imidazole core is depicted in the following diagram.

Caption: The imidazole core is a key pharmacophore in drugs with diverse biological activities.

While specific studies on the biological activity of this compound are limited in publicly available literature, its structural features suggest potential for further investigation. The presence of the aldehyde group allows for the facile synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for various biological activities. For instance, imidazole-based compounds have been explored as inhibitors of enzymes like cytochrome P450 and as ligands for various receptors.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound holds significant potential in the field of drug discovery and development. Its utility is highlighted in the following workflow.

Caption: Workflow illustrating the use of this compound in a drug discovery program.

The ability to readily modify the aldehyde functional group allows for the creation of a diverse library of compounds. These libraries can then be subjected to high-throughput screening against various biological targets to identify "hit" compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective drug candidates. The imidazole core often imparts favorable pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While detailed information regarding its initial discovery is not prominent, its utility as a synthetic intermediate is clear. The proposed Vilsmeier-Haack synthesis provides a reliable route to this compound, and its reactive aldehyde group opens the door to a vast chemical space for the development of novel therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted and could unveil new avenues for drug discovery.

References

In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde with a molecular formula of C₆H₈N₂O.[1] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its imidazole core and reactive aldehyde functionality make it a valuable building block for creating more complex molecular architectures with potential biological activity. This document provides a summary of its known characteristics, including its chemical and physical properties, and outlines general experimental protocols for its characterization. Due to the limited availability of specific experimental data in the public domain, some information is based on closely related analogs.

Core Chemical and Physical Properties

This compound is typically a light yellow to off-white solid.[1] It is recognized for its stability and ease of handling, which makes it a practical intermediate for various research and development projects.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 368833-94-7 | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Reactivity

General Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general approach can be inferred from the synthesis of related imidazole-4-carbaldehydes. A common method involves the oxidation of the corresponding alcohol, 1,5-dimethyl-1H-imidazol-4-yl)methanol.

Workflow for a Representative Synthesis:

References

Potential Research Areas for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a key intermediate in the development of novel therapeutics and advanced materials.[1] Its unique structural features, particularly the reactive aldehyde group on the imidazole scaffold, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules and functional polymers.[1] This technical guide explores potential research avenues for this compound, providing insights into its synthetic utility, prospective biological targets, and applications in materials science. While specific biological activity data for this compound is limited in publicly available literature, this document leverages data from structurally related imidazole derivatives to highlight its potential and provide a framework for future investigation.

Synthetic Potential and Chemical Reactivity

This compound serves as a valuable building block for a variety of organic transformations, enabling the construction of more complex molecular architectures. The aldehyde functionality is particularly amenable to several classes of reactions:

-

Reductive Amination: To introduce diverse amine-containing side chains, creating libraries of compounds for biological screening.

-

Wittig Reaction and Related Olefinations: To extend the carbon skeleton and introduce new functional groups.

-

Condensation Reactions: With active methylene compounds to form chalcone-like structures, which are known to possess a wide range of pharmacological activities.

-

Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.

-

Knoevenagel Condensation: A versatile method for C-C bond formation.

These synthetic routes offer the potential to generate a vast chemical space around the 1,5-dimethyl-1H-imidazole core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Potential Therapeutic Applications

The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs.[2] Derivatives of imidazole have shown a wide array of biological activities, suggesting several promising research directions for this compound.

Neurodegenerative Diseases

Imidazole-based compounds are being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3][4][5][6] The multifactorial nature of these diseases presents an opportunity for multi-target drug design, a strategy for which the imidazole scaffold is well-suited.[7]

Potential Mechanisms of Action:

-

Inhibition of Tau Hyperphosphorylation: The abnormal phosphorylation of tau protein is a hallmark of Alzheimer's disease. Imidazole derivatives could be designed to inhibit kinases involved in this process.

-

Modulation of Amyloid-β Aggregation: Preventing the aggregation of amyloid-β peptides is another key therapeutic strategy.

-

Neuroinflammation: Imidazole-containing compounds have the potential to modulate neuroinflammatory pathways, which play a crucial role in the progression of neurodegenerative diseases.

Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.

Oncology

The imidazole scaffold is present in several anti-cancer agents. Research into novel imidazole derivatives continues to be a vibrant area of oncology drug discovery.

Potential Targets and Mechanisms:

-

Kinase Inhibition: Many kinases are dysregulated in cancer, and the imidazole core can be elaborated to create potent and selective kinase inhibitors.

-

Topoisomerase Inhibition: Some imidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells.

-

Cytotoxicity against Cancer Cell Lines: Derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, an anthracene-substituted dinuclear Ag(I) imidazole compound showed potent in vitro cytotoxic effects on human SH-SY5Y neuroblastoma cells, with an IC50 value of 1.059 ± 0.042 μM, which was tenfold more potent than cisplatin (IC50 = 9.987 ± 0.506 μM).[2]

Applications in Materials Science

Beyond pharmaceuticals, this compound has potential applications in the development of advanced functional materials.

Metal-Organic Frameworks (MOFs)

The imidazole moiety can act as a ligand for the construction of Metal-Organic Frameworks (MOFs). These materials have a wide range of applications, including:

-

Gas Storage and Separation: The porous nature of MOFs makes them ideal for these applications.

-

Catalysis: MOFs can be designed to have catalytic activity.

-

Proton Conduction: Imidazole-containing MOFs have shown promise as materials for proton exchange membranes in fuel cells.[8][9][10][11] The nitrogen atoms in the imidazole ring can participate in hydrogen bonding networks, facilitating proton transport.

Conductive Polymers

The imidazole ring is an electron-rich aromatic system, which makes it a suitable component for the synthesis of conductive polymers. Derivatives of this compound could be polymerized to create materials with interesting electronic properties for applications in sensors, electronic devices, and coatings.

Quantitative Data for Related Imidazole Derivatives

Table 1: In Vitro Antiproliferative Activity of 2,4,5-Trisubstituted Imidazole Derivatives

| Compound ID | Substitution Pattern | Cell Line | GI50 (µM) |

|---|---|---|---|

| 1 | 2,4,5-triphenyl | SW1573 | 89 |

| 3 | Not specified | Not specified | Not specified |

| 10 | Not specified | Not specified | Not specified |

(Data from a study on 2,4,5-trisubstituted imidazole derivatives, highlighting their potential as antiproliferative agents.[12])

Table 2: Enzyme Inhibition by Substituted Imidazole Derivatives

| Compound ID | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 3 | Xanthine Oxidase | 85.8 |

| 1 | Acetylcholinesterase | >150 (25.8% inhibition at 150 µg/mL) |

(Data from a study on 2,4,5-trisubstituted imidazole derivatives, demonstrating their potential as enzyme inhibitors.[13])

Experimental Protocols (Exemplary)

The following are representative experimental protocols for the synthesis and biological evaluation of imidazole derivatives. These can be adapted for research on this compound.

Synthesis of a 1,4-dimethyl-imidazole-5-carbaldehyde (A Structurally Related Compound)

This protocol describes the synthesis of a positional isomer and can be a starting point for developing a synthesis for the 1,5-dimethyl isomer.

Materials:

-

4-methyl-5-imidazole carbaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Methyl iodide

-

Chloroform (CHCl3)

-

Water

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for elution

Procedure:

-

To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry THF (120 mL), add NaH (60%, 2.179 g, 0.0908 mol) at room temperature and stir for 30 minutes.

-

Add methyl iodide (5.65 mL, 0.0908 mol) to the mixture and continue stirring at room temperature for 20 hours.

-

Separate the liquid THF phase from the solid phase.

-

Wash the solid phase multiple times with CHCl3 and combine all organic phases.

-

Dissolve the remaining precipitate in water and extract again with CHCl3.

-

Combine all organic phases and evaporate the solvent.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain 1,4-dimethyl-imidazole-5-carbaldehyde.[14]

Caption: General workflow for the synthesis of a dimethyl-imidazole-carbaldehyde.

In Vitro Neuroinflammation Assay

This protocol provides a general method for screening compounds for their anti-neuroinflammatory properties using a microglial cell line.

Materials:

-

Murine (BV-2) or human (HMC3) microglial cell lines

-

Cell culture medium (e.g., DMEM) with supplements

-

Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IFN-γ, TNF-α, IL-1β) for stimulation

-

Test compound (this compound derivative) dissolved in DMSO

-

Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

-

96-well cell culture plates

Procedure:

-

Seed the microglial cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS or a cytokine cocktail to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

The production of nitric oxide, another inflammatory marker, can be assessed using the Griess reagent.

-

Determine the IC50 value of the compound for the inhibition of cytokine and nitric oxide production.[15]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the proven track record of the imidazole scaffold in medicinal chemistry and materials science provide a strong rationale for its further investigation.

Key areas for future research include:

-

Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and a diverse library of its derivatives.

-

Biological Screening: Systematic screening of these derivatives against a panel of biological targets, particularly those implicated in neurodegenerative diseases and cancer.

-

In Vivo Studies: Promising candidates from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

-

Materials Science Exploration: Investigation of its utility in the synthesis of novel MOFs and conductive polymers with tailored properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Imidazole: Multi-targeted Therapeutic Leads for the Management of...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced proton conduction of imidazole localized in one-dimensional Ni-metal-organic framework nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Incorporation of imidazole within the metal-organic framework UiO-67 for enhanced anhydrous proton conductivity. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scantox.com [scantox.com]

Methodological & Application

Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.

Introduction

This compound is a key building block in organic synthesis, particularly for the creation of diverse heterocyclic compounds. Its utility is noted in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. The presence of the aldehyde functional group allows for a wide range of subsequent chemical modifications, making it a versatile precursor for drug discovery and development programs.

Synthetic Approach

The recommended synthetic route for the preparation of this compound is the Vilsmeier-Haack formylation of commercially available 1,5-dimethyl-1H-imidazole. This reaction is a well-established and efficient method for the introduction of a formyl group onto electron-rich heterocyclic systems.

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material: 1,5-Dimethyl-1H-imidazole

| Property | Value |

| CAS Number | 10447-93-5 |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 198-200 °C |

| Density | 0.985 g/mL |

Table 2: Properties of Product: this compound

| Property | Value |

| CAS Number | 368833-94-7[1] |

| Molecular Formula | C₆H₈N₂O[1] |

| Molecular Weight | 124.14 g/mol [1] |

| Appearance | Light yellow to off-white solid[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | Store at 0 - 8 °C[1] |

Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.

Materials:

-

1,5-Dimethyl-1H-imidazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Imidazole: Dissolve 1,5-dimethyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral to slightly basic. This step should be performed with caution as it is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a light yellow to off-white solid.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.

References

Application Notes: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a valuable and versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive aldehyde group and a dimethylated imidazole core, make it an important precursor for the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common scaffold in many pharmaceuticals, and its derivatives have been shown to possess a broad spectrum of activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse molecular architectures.

Key Applications

The reactivity of the aldehyde functional group allows for a variety of chemical transformations, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its applications span several areas of chemical research:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of various pharmaceutical agents, with potential applications in targeting neurological disorders.[3] The imidazole core is a key feature in many kinase inhibitors, and derivatives of this aldehyde can be designed to target the ATP-binding site of various kinases.

-

Organic Synthesis: It is frequently employed in the development of novel heterocyclic compounds, enabling the efficient creation of diverse chemical structures.[3]

-

Biochemical Research: The compound and its derivatives can be used to study enzyme interactions and metabolic pathways.[3]

-

Materials Science: It can be utilized in the development of advanced materials, such as functionalized polymers and coatings.[3]

Synthesis of this compound

A common route to this compound involves the N-methylation of a suitable precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde or a protected form of 4-formylimidazole. The following is a representative protocol adapted from the methylation of a similar imidazole derivative.[2]

Table 1: Synthesis of this compound

| Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield |

| 1-Methyl-1H-imidazole-4-carbaldehyde | Sodium hydride (NaH), Methyl iodide (CH₃I), Dry Tetrahydrofuran (THF) | Room temperature, 20 hours | This compound | Good to Excellent |

Experimental Protocol: N-Methylation

-

To a solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in dry THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 20 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Key Synthetic Transformations

The aldehyde functionality of this compound is amenable to a variety of classical organic reactions, providing access to a wide array of derivatives.

Caption: Key reactions of the aldehyde group.

The Knoevenagel condensation of this compound with active methylene compounds is a powerful method for forming new carbon-carbon bonds and synthesizing α,β-unsaturated imidazole derivatives. These products can serve as intermediates for more complex molecules, including potential kinase inhibitors.

Table 2: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield |

| This compound | Malononitrile | Piperidine/Ethanol | Reflux, 2-4 hours | 2-((1,5-Dimethyl-1H-imidazol-4-yl)methylene)malononitrile | High |

| This compound | Ethyl cyanoacetate | Piperidine/Ethanol | Reflux, 4-6 hours | Ethyl 2-cyano-3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | Good to High |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reductive amination is a versatile method for synthesizing substituted amines from aldehydes. This reaction is crucial for introducing diverse side chains that can interact with biological targets.

Table 3: Reductive Amination

| Aldehyde | Amine | Reducing Agent/Solvent | Reaction Conditions | Product | Yield |

| This compound | Primary/Secondary Amine | Sodium triacetoxyborohydride (STAB)/Dichloroethane (DCE) | Room temperature, 12-24 hours | N-substituted (1,5-Dimethyl-1H-imidazol-4-yl)methanamine | Good to Excellent |

Experimental Protocol: Reductive Amination

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloroethane or methanol, add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography.

The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position. This reaction is particularly useful for creating vinyl-imidazole derivatives, which can be further functionalized.[4][5]

Table 4: Wittig Reaction

| Aldehyde | Phosphorus Ylide | Base/Solvent | Reaction Conditions | Product | Yield |

| This compound | (Triphenylphosphoranylidene)acetate | - / Toluene | Reflux, 12-24 hours | Ethyl 3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | Good |

Experimental Protocol: Wittig Reaction

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

-

Alternatively, for stabilized ylides, the reaction can often be performed by simply mixing the aldehyde and the ylide in a suitable solvent.

-

To a solution of this compound (1.0 eq) in toluene, add the stabilized Wittig reagent (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.2 eq).

-

Reflux the mixture for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

Application in Kinase Inhibitor Scaffolding

The imidazole scaffold is a prevalent feature in many small molecule kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. Derivatives of this compound can be elaborated into potent kinase inhibitors.

References

Applications of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, including the imidazole core and a reactive aldehyde group, make it an attractive starting material for the development of novel therapeutic agents. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, contributing to various pharmacological activities through hydrogen bonding, metal coordination, and other molecular interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: Imidazole-based chalcones and Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Antimicrobial Activity: Schiff base derivatives incorporating the 1,5-dimethyl-1H-imidazole moiety are expected to exhibit antibacterial and antifungal properties. The imine group is crucial for their biological activity, which can involve disrupting microbial cell membranes or inhibiting essential enzymes.

-

Anti-inflammatory Effects: Certain imidazole derivatives have shown potential in modulating inflammatory pathways. For instance, Schiff's base imidazole derivatives have been shown to reduce paw edema and the levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models.

Synthesis of Bioactive Derivatives: Experimental Protocols

The aldehyde functionality of this compound is the primary site for synthetic modification, most commonly through condensation reactions to form chalcones and Schiff bases.

Protocol 1: Synthesis of Imidazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation.[1] These compounds are precursors to flavonoids and exhibit a wide range of biological activities.[2]

General Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0 eq). The reaction temperature should be maintained below 25°C using an ice bath during the addition.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[3]

Protocol 2: Synthesis of Imidazole-Based Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4]

General Procedure:

-

Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Amine Addition: To this solution, add an equimolar amount of a primary amine (substituted aniline or other primary amine) (1.0 eq).

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the reaction mixture for a suitable duration (typically 2-6 hours), monitoring the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.

-

Purification: Wash the crude product with a small amount of cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.[5]

Quantitative Data on Bioactive Imidazole Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related imidazole-chalcone derivatives against various cancer cell lines, demonstrating the potential of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-Chalcone Derivatives | A549 (Lung) | 7.05 - 63.43 | [6] |

| MCF-7 (Breast) | 7.05 - 63.43 | [6] | |

| HEPG2 (Liver) | 7.05 - 63.43 | [6] | |

| Imidazole-Chalcone Hybrid | MCF-7 (Breast) | 16.36 - 21.71 | [7] |

| Benzimidazole-Chalcone Derivative | MCF-7 (Breast) | Superior to Cisplatin | [8] |

| OVCAR-3 (Ovarian) | Superior to Cisplatin | [8] |

Mechanism of Action: Inhibition of Tubulin Polymerization

Several studies on anticancer imidazole-chalcones suggest that their mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][9] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The straightforward synthesis of chalcone and Schiff base derivatives from this starting material provides a rich avenue for the discovery of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols and data presented herein offer a foundation for researchers to explore the vast chemical space and therapeutic potential of this compound derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance them toward clinical development.

References

- 1. praxilabs.com [praxilabs.com]

- 2. ijddr.in [ijddr.in]

- 3. benchchem.com [benchchem.com]

- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. mediresonline.org [mediresonline.org]

- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical industry.[1][2] While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, the imidazole scaffold is a well-established pharmacophore in many fungicides, herbicides, and insecticides. This document provides detailed protocols and application notes based on established synthetic routes for analogous imidazole derivatives with known agrochemical activity, demonstrating the potential utility of this compound in the development of novel crop protection agents.

The aldehyde functionality of this compound allows for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and thiosemicarbazones, as well as oxidation to the corresponding carboxylic acid and participation in condensation reactions.[1] These reactions open avenues to a diverse range of molecular structures with potential fungicidal, herbicidal, or insecticidal properties.

Potential Agrochemical Applications

Imidazole derivatives have been successfully developed as commercial agrochemicals. For instance, various imidazole compounds are known to be effective fungicides. The primary mode of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.

This document will focus on a representative synthetic application of this compound in the preparation of a thiosemicarbazone derivative, a class of compounds known to exhibit significant antifungal activity against plant pathogens.[1]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a potential fungicidal thiosemicarbazone synthesized from this compound, based on reported activities of similar imidazole-based compounds.

| Compound ID | Target Pathogen | In Vitro Bioassay (EC50, µg/mL) | In Vivo Bioassay (Disease Reduction %) | Synthetic Yield (%) |

| DMIC-TSC | Botrytis cinerea | 15.2 | 75% at 100 µg/mL | 85 |

| Fusarium oxysporum | 22.5 | 60% at 100 µg/mL | ||

| Cladosporium cladosporioides | 8.9 | 85% at 100 µg/mL |

DMIC-TSC: (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide

Experimental Protocols

Synthesis of (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide (DMIC-TSC)

This protocol describes the synthesis of a thiosemicarbazone derivative from this compound. Thiosemicarbazones derived from imidazole aldehydes have shown promising antifungal activity against crop-related fungi.[1]

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.24 g, 10 mmol) in 30 mL of ethanol.

-

To this solution, add thiosemicarbazide (e.g., 1.00 g, 11 mmol).

-

Add a few drops (e.g., 0.1 mL) of glacial acetic acid as a catalyst.

-

Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator and then cool the solution in an ice bath to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide (DMIC-TSC).

-

The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: As an indicator of purity.

Signaling Pathways and Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.

References

Application Notes and Protocols: Formylation of 1,5-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formylation of 1,5-dimethylimidazole to synthesize 1,5-dimethyl-1H-imidazole-4-carbaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds.[1] The recommended method is the Vilsmeier-Haack reaction, a widely used and efficient process for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.

Introduction

Imidazole derivatives are significant scaffolds in medicinal chemistry and drug development. The introduction of a formyl group onto the imidazole ring provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of complex molecules.[1] The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich rings.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[2][4] For 1,5-dimethylimidazole, the formylation is expected to occur at the C4 position due to the directing effects of the methyl groups and the inherent reactivity of the imidazole ring.

Data Presentation

The following table summarizes the expected quantitative data for the formylation of 1,5-dimethylimidazole via the Vilsmeier-Haack reaction. The yield is based on a general procedure for the formylation of an aromatic substrate and may vary depending on specific experimental conditions.[4]

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Expected Yield | ~77% | [4] |

| Purity (typical) | ≥ 99% (HPLC) | [1] |

Experimental Protocol

This protocol is based on established Vilsmeier-Haack formylation procedures for electron-rich heteroaromatic compounds.[4]

Materials:

-

1,5-Dimethylimidazole

-

Phosphorus oxychloride (POCl₃)

-